molecular formula C16H13ClN2O3 B12754370 4'-Hydroxyclobazam CAS No. 70643-28-6

4'-Hydroxyclobazam

Cat. No.: B12754370
CAS No.: 70643-28-6
M. Wt: 316.74 g/mol
InChI Key: NKSXJAYACJZMBM-UHFFFAOYSA-N
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Description

4’-Hydroxyclobazam is a metabolite of clobazam, a benzodiazepine class medication primarily used as an anticonvulsant and anxiolytic. Clobazam is metabolized in the liver to form 4’-Hydroxyclobazam, which contributes to its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The formation of 4’-Hydroxyclobazam is facilitated by cytochrome P450 enzymes, specifically CYP2C18 and CYP2C19 . The hydroxylation of clobazam occurs at the 4’ position of the phenyl ring, resulting in the formation of 4’-Hydroxyclobazam.

Industrial Production Methods: Industrial production of 4’-Hydroxyclobazam involves the use of recombinant cytochrome P450 enzymes to catalyze the hydroxylation of clobazam. This method ensures high specificity and yield of the desired metabolite .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxyclobazam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Hydroxyclobazam has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4’-Hydroxyclobazam is unique due to its specific formation through hydroxylation and its role in the pharmacological effects of clobazam. Its presence and concentration in the body can significantly influence the therapeutic outcomes of clobazam therapy .

Properties

CAS No.

70643-28-6

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

7-chloro-5-(4-hydroxyphenyl)-1-methyl-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C16H13ClN2O3/c1-18-13-7-2-10(17)8-14(13)19(16(22)9-15(18)21)11-3-5-12(20)6-4-11/h2-8,20H,9H2,1H3

InChI Key

NKSXJAYACJZMBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)O

Origin of Product

United States

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